(R)-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and (S)-proline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its chiral nature.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In the industrial sector, ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol might be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol: A stereoisomer with different chiral centers.
1-(Pyrrolidin-3-yl)ethane-1,2-diol: A compound lacking the hydroxyl group on the pyrrolidine ring.
Uniqueness
®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its stereoisomers and analogs.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-[(3R,4S)-4-hydroxypyrrolidin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)4-1-7-2-5(4)9/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI Key |
KIVMAVVILWSSFZ-PBXRRBTRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)[C@H](CO)O |
Canonical SMILES |
C1C(C(CN1)O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.